3-Octylhexanedioic acid
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Overview
Description
3-Octylhexanedioic acid is an organic compound with the molecular formula C14H26O4 It is a dicarboxylic acid, meaning it contains two carboxyl functional groups (-COOH) This compound is notable for its long carbon chain, which includes an octyl group attached to the third carbon of the hexanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Octylhexanedioic acid can be synthesized through several methods. One common approach involves the oxidation of 3-octylhexanol using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to ensure complete oxidation to the dicarboxylic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of 3-octylhexanol using environmentally friendly oxidants. The process can be optimized for large-scale production by employing continuous flow reactors and advanced catalysts to enhance yield and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Octylhexanedioic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert it into more oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl groups into alcohols.
Substitution: The carboxyl groups can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation.
Major Products Formed:
Oxidation: Higher oxidized carboxylic acids.
Reduction: 3-Octylhexanediol.
Substitution: Esters or amides of this compound.
Scientific Research Applications
3-Octylhexanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential role in metabolic pathways and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, plasticizers, and lubricants.
Mechanism of Action
The mechanism of action of 3-Octylhexanedioic acid depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes involved in fatty acid metabolism, influencing pathways related to energy production and lipid synthesis. The carboxyl groups can form hydrogen bonds and ionic interactions with proteins, affecting their structure and function.
Comparison with Similar Compounds
Adipic acid (Hexanedioic acid): A shorter-chain dicarboxylic acid used in nylon production.
Sebacic acid (Decanedioic acid): A longer-chain dicarboxylic acid used in plasticizers and lubricants.
Suberic acid (Octanedioic acid): Another dicarboxylic acid with a similar chain length but without the octyl group.
Uniqueness: 3-Octylhexanedioic acid is unique due to the presence of the octyl group, which imparts distinct hydrophobic properties and influences its solubility and reactivity compared to other dicarboxylic acids. This structural feature makes it valuable for specific applications where hydrophobic interactions are crucial.
Properties
CAS No. |
83797-33-5 |
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Molecular Formula |
C14H26O4 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
3-octylhexanedioic acid |
InChI |
InChI=1S/C14H26O4/c1-2-3-4-5-6-7-8-12(11-14(17)18)9-10-13(15)16/h12H,2-11H2,1H3,(H,15,16)(H,17,18) |
InChI Key |
QLUOMKQKWNQHOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCC(=O)O)CC(=O)O |
Origin of Product |
United States |
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